Methyl 5-oxohexanoate

概述

描述

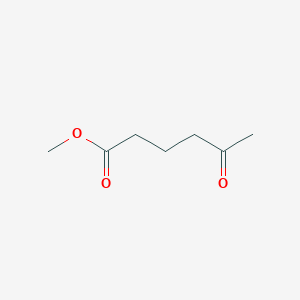

Methyl 5-oxohexanoate (C₇H₁₂O₃) is a methyl ester derivative of 5-oxohexanoic acid. Its molecular structure features a six-carbon chain with a ketone group at the fifth carbon and a methyl ester group at the terminal carboxyl position. Key identifiers include:

- Molecular formula: C₇H₁₂O₃

- Average mass: 144.170 g/mol

- Monoisotopic mass: 144.078644 Da

- CAS Registry Number: 13984-50-4

- Synonyms: Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester, MFCD00038507 .

This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. It has been identified as an oxidation marker in lipid studies, such as in pistachio kernel oils subjected to cold atmospheric plasma treatments .

准备方法

Michael Addition-Based Synthesis

Reaction Mechanism and Conditions

The Michael addition of acetylacetone to methyl acrylate under basic conditions is a well-documented route to methyl 5-oxohexanoate. This method involves:

-

Deprotonation : Sodium ethoxide generates an enolate from acetylacetone at 0°C in ethanol .

-

Nucleophilic Attack : The enolate reacts with methyl acrylate, forming a β-keto ester intermediate.

-

Tautomerization and Workup : Acidic quenching with acetic acid followed by solvent removal yields a 1:1 mixture of methyl 4-acetyl-5-oxohexanoate and this compound .

Key Reaction Parameters:

-

Temperature : 0°C for enolate formation, followed by reflux (20°C) for 1 hour .

-

Purification : Vacuum distillation (95–105°C, 2.5 mbar) isolates the product .

Challenges and Optimization

-

Product Mixture : The 1:1 ratio of acetylated and non-acetylated products necessitates further separation. HPLC monitoring is critical for tracking conversion .

-

Scalability : Large-scale batches (>500 g) require rigorous temperature control to minimize side reactions.

Zinc-Mediated Alkylation

Synthetic Pathway

Although primarily used for methyl 5,5-dimethyl-4-oxohexanoate , zinc-mediated methods offer insights into γ-keto ester synthesis. The protocol involves:

-

Carbenoid Formation : Diethylzinc reacts with methylene iodide in methylene chloride under nitrogen .

-

Alkylation : The zinc carbenoid alkylates β-keto esters (e.g., methyl 4,4-dimethyl-3-oxopentanoate) to form γ-keto esters .

-

Workup : Quenching with ammonium chloride and extraction yields the product after vacuum distillation .

Key Reaction Parameters:

-

Catalyst : Diethylzinc (pyrophoric; requires inert conditions) .

-

Limitations : Introduces dimethyl groups, making it unsuitable for unsubstituted this compound without modification.

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity

Industrial Applicability

-

Michael Addition : Preferred for large-scale production due to lower cost and simpler setup.

-

Zinc-Mediated : Restricted by pyrophoric reagents and specialized equipment.

Optimization Strategies

Solvent and Catalyst Screening

-

Solvent Effects : Ethanol in Michael addition facilitates enolate stability, while methylene chloride in zinc-mediated reactions prevents side reactions .

-

Catalyst Alternatives : Potassium carbonate or phase-transfer catalysts could replace sodium ethoxide to improve selectivity .

Advanced Purification Techniques

化学反应分析

Types of Reactions

Methyl 5-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction of the ketone group can yield the corresponding alcohol, methyl 5-hydroxyhexanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 5-oxohexanoic acid.

Reduction: Methyl 5-hydroxyhexanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Synthetic Applications

Methyl 5-oxohexanoate is widely utilized in organic synthesis due to its reactive functional groups. It can be employed in:

- Building Block for Synthesis : It acts as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Oxidation | Carboxylic acids | Using oxidizing agents like KMnO4 |

| Reduction | Alcohols | Reducing agents like NaBH4 |

| Substitution | Various substituted derivatives | Under basic or acidic conditions |

Biological Applications

In biological research, this compound is used to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to participate in various biochemical reactions, which can be useful for studying metabolic processes in organisms.

Case Study: Enzyme Interaction

A study demonstrated that this compound could serve as a substrate in enzymatic assays, aiding researchers in understanding enzyme kinetics and mechanisms of action. This application is crucial for drug discovery and development processes where understanding metabolic pathways is essential .

Material Science Applications

In material science, this compound has potential applications in the production of specialty materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific chemical properties.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or co-monomer |

| Coatings | Provides specific chemical resistance |

| Adhesives | Enhances bonding properties |

作用机制

The mechanism of action of methyl 5-oxohexanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to release 5-oxohexanoic acid and methanol. In reduction reactions, ketoreductases catalyze the conversion of the ketone group to a hydroxyl group, forming methyl 5-hydroxyhexanoate.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 5-oxohexanoate

Molecular formula : C₈H₁₄O₃

Key distinctions :

- Ester group: Ethyl ester (vs. methyl ester in Methyl 5-oxohexanoate).

- Molecular mass : 158.197 g/mol (higher due to the ethyl group).

- CAS Number : 13984-57-1.

- Applications : Used in cyclopropanation reactions for synthesizing bicyclic compounds, such as components of insect pheromones .

Methyl 6-(dimethoxyphosphoryl)-5-oxohexanoate

Molecular formula : C₉H₁₇O₆P

Key distinctions :

- Phosphoryl group : Introduces a dimethyl phosphate moiety at the sixth carbon.

- Molecular mass : 252.203 g/mol (significantly higher due to phosphorus inclusion).

- Applications : Likely used in specialized organic transformations or as a phosphonate precursor .

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate

Molecular formula : C₁₂H₂₀O₃

Key distinctions :

- Branched alkyl chains : Contains isopropyl and methyl substituents, increasing steric hindrance.

- Multiple ketone groups : Features a 3-oxo group in addition to the 5-oxo group.

- Applications: Potential use in flavor/fragrance industries due to complex ester structure .

Methyl 6-(2-nitrophenyl)-5-oxohexanoate

Molecular formula: C₁₃H₁₅NO₅ Key distinctions:

- Aromatic nitro group : Introduces a 2-nitrophenyl substituent, enhancing electronic complexity.

- Applications : Intermediate in synthetic organic chemistry, particularly for nitroaromatic derivatives .

Key Research Findings

Role in Lipid Oxidation: this compound is elevated in oxidized pistachio kernel oils, serving as a marker for advanced lipid oxidation under ozone-rich conditions .

Synthetic Versatility: Derivatives like Ethyl 5-oxohexanoate are critical in cyclopropanation reactions for insect pheromone synthesis .

Pharmaceutical Relevance: Compounds such as methyl 6-(2-nitrophenyl)-5-oxohexanoate are intermediates in anti-Alzheimer’s drug candidates, highlighting the scaffold’s utility in medicinal chemistry .

生物活性

Methyl 5-oxohexanoate (CAS No. 13984-50-4) is an organic compound with the molecular formula CHO. It is classified as a methyl ester of 5-oxohexanoic acid and has garnered interest in various fields, including medicinal chemistry and biocatalysis, due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Structure and Characteristics:

- Molecular Weight: 144.17 g/mol

- Boiling Point: Not specified

- Solubility: Very soluble in water (43.2 mg/ml) .

- Log P (Partition Coefficient): Ranges from 0.19 to 1.87, indicating moderate lipophilicity .

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.17 g/mol |

| Solubility | 43.2 mg/ml |

| Log P | 0.19 to 1.87 |

| Bioavailability Score | 0.55 |

This compound exhibits several biological activities primarily attributed to its role as a precursor in various synthetic pathways. It can participate in aldol-type condensations, which are crucial for synthesizing complex organic molecules . The compound's structure allows it to act as a substrate for various enzymes, facilitating biochemical reactions.

Case Studies

-

Antimicrobial Activity:

Research has indicated that this compound may possess antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . -

Enzymatic Reactions:

This compound has been utilized in biocatalysis for synthesizing pharmaceuticals. For instance, it serves as a substrate in reactions catalyzed by enzymes such as aldolases and ketoreductases, highlighting its significance in green chemistry and sustainable practices . -

Pharmaceutical Intermediates:

The compound is also explored as an intermediate in the synthesis of various pharmaceutical agents. Its versatility in chemical transformations makes it a valuable component in medicinal chemistry .

Table 2: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

- Synthetic Applications: The compound has been successfully employed in the synthesis of chiral intermediates through biocatalytic processes, demonstrating its utility in producing optically active compounds .

- Toxicity and Safety: Safety assessments indicate that this compound has low toxicity levels; however, appropriate handling precautions are recommended due to its classification as a hazardous substance .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-oxohexanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 5-oxohexanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via enzymatic reduction of keto esters. For example, CPCR (Carbonyl Reductase)-catalyzed reduction of ethyl 5-oxohexanoate in multiphase bioreactors (35°C, pH 7.8, NADH cofactor) achieved >90% conversion . Reaction parameters like temperature, pH, and co-solvent selection critically affect enantioselectivity and yield. Characterization via NMR (e.g., δH 2.09–2.23 ppm for methylene protons) and GC-MS is recommended to confirm purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include density (predicted 0.996 g/cm³), boiling point (100–101°C at 11 Torr), and stability under storage (2–8°C recommended). Spectral characterization should include IR (C=O stretch at ~1738 cm⁻¹) and ¹H/¹³C NMR for structural confirmation . For reproducibility, document solvent effects on spectral data and compare with literature values (e.g., tert-butyl derivatives in ).

Q. What are the stability considerations for this compound under experimental conditions?

Stability depends on solvent, temperature, and pH. In aqueous buffers, hydrolysis to 5-oxohexanoic acid may occur, especially under acidic/basic conditions. For enzymatic studies, maintain neutral pH (7.0–7.8) and avoid prolonged exposure to light or oxygen. Storage at 2–8°C in inert atmospheres (N₂) is advised .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmacological applications?

Chiral resolution can be achieved using biocatalysts like CPCR or asymmetric organocatalysts. For prodrug development (e.g., DON analogs), tert-butyl esters of 5-oxohexanoate derivatives showed enhanced metabolic stability (>50% remaining at 1h in plasma) and solubility (>20-fold improvement). Optimize reaction conditions (e.g., 35°C, 0.15 U/mL enzyme) and employ cofactor regeneration systems (e.g., 2-propanol/acetone) to improve efficiency .

Q. What strategies resolve contradictions in kinetic data for this compound enzymatic reactions?

Discrepancies in reaction rates or enantiomeric excess (ee) often arise from substrate inhibition or cofactor depletion. Use real-time monitoring (e.g., pervaporation-coupled reactors) to track acetone/byproduct removal, which shifts equilibrium toward product formation . Meta-analyses of kinetic parameters (Km, Vmax) across studies can identify outliers due to methodological variability (e.g., NADH concentration, enzyme source) .

Q. How do structural modifications of this compound influence its role in prodrug design?

Ester/amide promoiety substitutions (e.g., tert-butyl, pivaloyloxy) enhance solubility and tumor-targeted release. For example, prodrug P11 (tert-butyl 6-diazo-5-oxohexanoate) improved DON bioavailability by 20-fold. Evaluate metabolic stability in plasma and tissue homogenates, and use LC-MS/MS to quantify prodrug activation kinetics .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Dose-response meta-analysis (DRMA) is suitable for combining heterogeneous datasets. Use mixed-effects models to account for study design differences (e.g., case-control vs. cohort). For in vitro data, calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals. Address publication bias using funnel plots or trim-and-fill methods .

Q. Methodological Best Practices

- Data Reporting : Include raw data tables in appendices and processed data (e.g., normalized enzyme activity) in the main text. Use IUPAC nomenclature and spectral decimals (e.g., δC 27.8 ppm) for reproducibility .

- Experimental Replication : Provide detailed synthesis protocols (solvents, catalysts, reaction times) in supplementary materials. For enzymatic assays, specify enzyme lot numbers and cofactor sources .

- Systematic Reviews : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and use AI-assisted tools like Semantic Scholar to mitigate search bias .

属性

IUPAC Name |

methyl 5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPOKSKJSJVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065687 | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-50-4 | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。